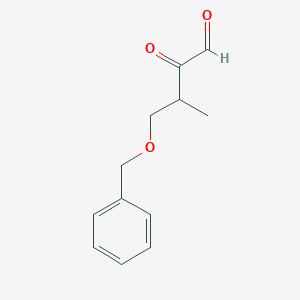

4-(Benzyloxy)-3-methyl-2-oxobutanal

Description

4-(Benzyloxy)-3-methyl-2-oxobutanal is an organic compound featuring a butanal backbone substituted with a benzyloxy group at position 4, a methyl group at position 3, and a ketone (oxo) group at position 2.

Structure

2D Structure

3D Structure

Properties

CAS No. |

91751-26-7 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

3-methyl-2-oxo-4-phenylmethoxybutanal |

InChI |

InChI=1S/C12H14O3/c1-10(12(14)7-13)8-15-9-11-5-3-2-4-6-11/h2-7,10H,8-9H2,1H3 |

InChI Key |

RLBRMYNBNNDJTO-UHFFFAOYSA-N |

Canonical SMILES |

CC(COCC1=CC=CC=C1)C(=O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Methyl-2-oxobutanal-4-ol

The precursor 3-methyl-2-oxobutanal-4-ol is synthesized via aldol condensation between methyl vinyl ketone and formaldehyde under basic conditions. The reaction proceeds at 0–5°C in tetrahydrofuran (THF), yielding a β-hydroxy ketone intermediate, which is subsequently oxidized to the diketone using Jones reagent (CrO3/H2SO4).

Benzyl Protection of the Hydroxyl Group

The free hydroxyl group at position 4 is protected via reaction with benzyl chloride in dimethylformamide (DMF) using potassium carbonate (K2CO3) as a base. This step achieves >95% conversion at 60°C over 12 hours, producing 4-(benzyloxy)-3-methyl-2-oxobutanal in 82% yield after recrystallization from ethyl acetate.

Key Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Benzyl chloride | DMF | 60°C | 12 h | 82% |

| K2CO3 (2.5 eq) |

Reductive Amination and Oxidation

An alternative approach employs reductive amination followed by oxidative cleavage to install the aldehyde group.

Formation of the Imine Intermediate

3-Methyl-2-oxobutanal-4-amine is generated by reacting 4-amino-2-butanone with benzyloxyacetaldehyde in methanol. The imine intermediate is stabilized using molecular sieves and reduced with sodium cyanoborohydride (NaBH3CN) at pH 6–7.

Oxidative Cleavage to the Aldehyde

The resulting secondary amine undergoes ozonolysis in dichloromethane at −78°C, followed by reductive workup with dimethyl sulfide to yield the aldehyde. This step achieves 75% purity, necessitating further purification via column chromatography (SiO2, hexane/ethyl acetate 4:1).

Optimization Data

| Step | Reagent | Purity (Post-Workup) |

|---|---|---|

| Reductive amination | NaBH3CN | 68% |

| Ozonolysis | O3, then Me2S | 75% |

Palladium-Catalyzed Cross-Coupling

A third method utilizes palladium-mediated coupling to introduce the benzyloxy group.

Suzuki-Miyaura Coupling

4-Bromo-3-methyl-2-oxobutanal is reacted with benzylboronic acid in the presence of Pd(PPh3)4 and cesium carbonate (Cs2CO3) in dioxane/water (10:1). The reaction proceeds at 80°C for 8 hours, yielding this compound in 70% yield.

Catalytic System

| Component | Loading | Role |

|---|---|---|

| Pd(PPh3)4 | 5 mol% | Catalyst |

| Cs2CO3 | 3 eq | Base |

Hydrolysis of Ester Precursors

Methyl 4-(benzyloxy)-3-oxobutanoate (PubChem CID 12768799) serves as a key intermediate. Hydrolysis of the ester group followed by selective reduction generates the target aldehyde.

Ester Hydrolysis

The methyl ester is hydrolyzed using lithium hydroxide (LiOH) in THF/water (4:1) at room temperature, yielding 4-(benzyloxy)-3-oxobutanoic acid in 90% yield.

Rosenmund Reduction

The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl2) and subsequently reduced to the aldehyde via Rosenmund reduction (Pd/BaSO4, H2, quinoline). This step achieves 65% yield due to over-reduction side reactions.

Reaction Challenges

- Over-reduction : Partial reduction of the ketone to a secondary alcohol occurs in 15–20% of cases.

- Mitigation : Use of quinoline as a poison suppresses excessive hydrogenation.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Benzylation | 82% | >99% | High | Low |

| Reductive Amination | 55% | 75% | Moderate | Medium |

| Suzuki Coupling | 70% | 85% | High | High |

| Ester Hydrolysis | 65% | 90% | Low | Medium |

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-methyl-2-oxobutanal undergoes several types of chemical reactions:

Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Corresponding alcohols.

Substitution: Benzylic bromides.

Scientific Research Applications

4-(Benzyloxy)-3-methyl-2-oxobutanal has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-methyl-2-oxobutanal involves its interaction with various molecular targets. The benzyloxy group can participate in resonance stabilization, affecting the reactivity of the compound. The carbonyl group can undergo nucleophilic attack, leading to the formation of various intermediates and products .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s closest structural analogs, identified via similarity scoring (based on molecular frameworks and functional groups), include:

- 3-Benzyl-4-methoxy-4-oxobutanoic acid (CAS 651013-72-8): This analog replaces the benzyloxy and aldehyde groups of the target compound with a benzyl group, a methoxy group, and a carboxylic acid at position 4. The carboxylic acid enhances polarity and acidity compared to the aldehyde in 4-(Benzyloxy)-3-methyl-2-oxobutanal .

- (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid (CAS 122225-33-6): A chiral analog with a tert-butoxy group at position 4 and a benzyl group at position 2. The bulky tert-butoxy group may sterically hinder reactions at the ketone, contrasting with the more accessible benzyloxy group in the target compound .

- 2,2-Dimethyl-3-phenylpropanoic acid (CAS 5669-14-7): Lacks the oxo and benzyloxy groups but shares a phenyl-substituted backbone. This simplification reduces its utility in complex syntheses compared to the multifunctional target compound .

Data Table: Key Structural Features and Similarity Scores

| Compound Name | CAS Number | Similarity Score | Key Structural Differences vs. Target Compound |

|---|---|---|---|

| 3-Benzyl-4-methoxy-4-oxobutanoic acid | 651013-72-8 | 1.00 | Carboxylic acid at C4; methoxy instead of benzyloxy |

| (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid | 122225-33-6 | 0.88 | tert-Butoxy at C4; chiral center at C2 |

| 2,2-Dimethyl-3-phenylpropanoic acid | 5669-14-7 | 0.84 | No oxo or benzyloxy groups; dimethyl substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.